2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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Overview
Description
2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopentyl group attached to an isoindolin-1-one core, with a boronic ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis. The reaction conditions often require an inert atmosphere, a suitable solvent (e.g., toluene or THF), and a base (e.g., potassium carbonate).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoindolin-1-one core can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the boronic ester group.
Substitution: The compound can participate in nucleophilic substitution reactions at the boronic ester position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives of isoindolin-1-one.
Reduction: Formation of boronic acid derivatives.
Substitution: Formation of substituted boronic esters or boronic acids.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The cyclopentyl group contributes to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic ester without the isoindolin-1-one core.
2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine: A pyridine derivative with a similar boronic ester group.
Uniqueness: 2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is unique due to its isoindolin-1-one core, which provides distinct chemical reactivity and biological activity compared to its related compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO3/c1-18(2)19(3,4)24-20(23-18)14-9-10-16-13(11-14)12-21(17(16)22)15-7-5-6-8-15/h9-11,15H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSBXIEANPGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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